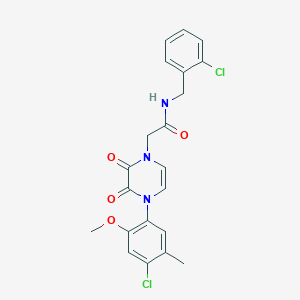![molecular formula C20H29NO4S B2650081 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide CAS No. 1797898-61-3](/img/structure/B2650081.png)
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with a bicyclic heptane structure. It contains a methanesulfonamide group attached to one of the carbons in the ring. The molecule also has a dimethyl group and an oxo group on the ring, and a methoxy-o-tolyl-ethyl group attached to the nitrogen of the methanesulfonamide .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of the bicyclic heptane ring, which introduces a degree of three-dimensionality to the molecule. The presence of the various functional groups (methanesulfonamide, methoxy-o-tolyl-ethyl, dimethyl, and oxo) adds further complexity to the structure .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. The methanesulfonamide group could potentially undergo substitution reactions, and the oxo group could potentially be reduced. The methoxy-o-tolyl-ethyl group could potentially undergo reactions typical of aromatic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the methanesulfonamide group could potentially make the compound polar and capable of forming hydrogen bonds .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide and its derivatives have been studied for their synthesis and chemical reactions. For instance, a derivative was obtained by reacting N-(bicyclo-[2.2.1]hept-5-en-endo-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide with epichlorohydrin. This study explored the epoxidation and aminolysis of the compound, with regioselectivity determined by various spectroscopic methods (Palchikov, Prid’ma, & Kas’yan, 2014).
Catalytic Applications
The compound has potential catalytic applications. For example, research on methane mono-oxygenase from Methylococcus capsulatus (Bath) showed that it catalyzes the oxidation of various substituted methane derivatives, including the chemical . This enzyme is notable for its non-specificity in oxygenase activity, suggesting a wide range of potential catalytic applications (Colby, Stirling, & Dalton, 1977).
Organometallic Chemistry
In organometallic chemistry, derivatives of this compound have been used to synthesize self-assembling structures. For example, diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid to form compounds with significant structural motifs, as established by various spectroscopic and crystallographic studies. These compounds show differences in structural motifs in the solid state, indicating applications in materials science and organometallic chemistry (Shankar et al., 2011).
Safety And Hazards
Orientations Futures
The potential applications and future directions for this compound would depend on its properties and how it interacts with biological systems. It could potentially be of interest in the field of medicinal chemistry, given the presence of the methanesulfonamide group, which is found in a number of biologically active compounds .
Propriétés
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4S/c1-14-7-5-6-8-16(14)17(25-4)12-21-26(23,24)13-20-10-9-15(11-18(20)22)19(20,2)3/h5-8,15,17,21H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHXQLJIMSHIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)CC23CCC(C2(C)C)CC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2649999.png)
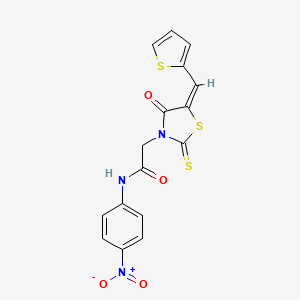
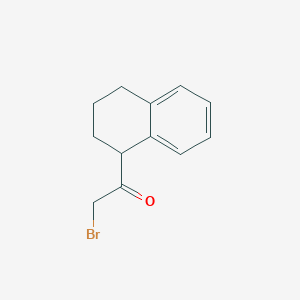
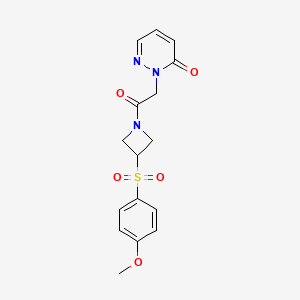
![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2650006.png)
![(4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride](/img/structure/B2650008.png)
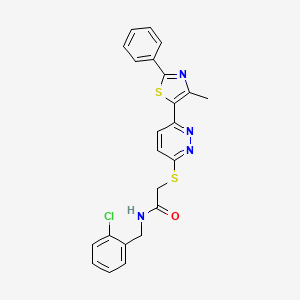
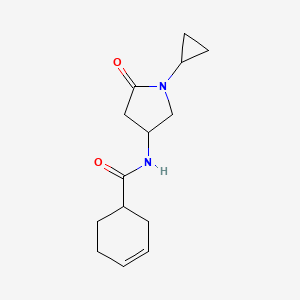
![4-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2650013.png)

![5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2650017.png)
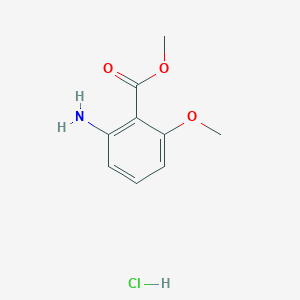
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2650019.png)
